molecular formula C12H10S B1677679 Diphenyl sulfide CAS No. 139-66-2

Diphenyl sulfide

Cat. No.: B1677679
CAS No.: 139-66-2
M. Wt: 186.27 g/mol
InChI Key: LTYMSROWYAPPGB-UHFFFAOYSA-N
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Description

  • Diphenylsulfone (C12H10O2S), with a melting point of 125-129°C, is a white crystalline compound.
  • It’s also known by other names such as diphenyl sulphone, 1,1’-sulfonylbisbenzene, and phenyl sulphone.
  • Commonly used in organic synthesis, it serves as a plasticizer and acaricide (used to kill mites).
  • Diphenylsulfone is soluble in hot ethanol, ether, and benzene, but only slightly soluble in hot water.
  • Preparation Methods

  • Chemical Reactions Analysis

    • Diphenylsulfone undergoes various reactions:
      • Oxidation: It can be oxidized to the sulfoxide using hydrogen peroxide.
      • Other reactions: Further investigations are needed to explore its reactivity with specific reagents and conditions.
  • Scientific Research Applications

    Photopolymer and Photoinitiator Applications

    Diphenyl sulfide serves as a precursor to triarylsulfonium salts, which are widely used as photoinitiators in UV-curable coatings and inks. These compounds initiate polymerization upon exposure to UV light, enabling the rapid curing of coatings used in various applications, including:

    • Coatings : Used in automotive and industrial coatings for enhanced durability.
    • Inks : Employed in printing processes to achieve quick-drying inks.

    Case Study: High Refractive Index Photopolymers

    A recent study demonstrated the synthesis of high refractive index this compound photopolymers that can be utilized as antireflection coatings for solar cells. These photopolymers exhibit excellent thermal stability and optical properties, making them suitable for enhancing the efficiency of photovoltaic devices .

    Agricultural Chemistry

    This compound is utilized as an intermediate in the synthesis of various agrochemicals. It acts as a building block for compounds used in pest control and plant protection products.

    • Fungicides : It is a metabolite of the fungicide edifenphos, contributing to its effectiveness against fungal pathogens .
    • Pesticides : Its derivatives are involved in developing various pesticides aimed at improving crop yields.

    Environmental Science

    Research has identified this compound and its derivatives as pollutants that can bioaccumulate in the environment. Polychlorinated diphenyl sulfides (PCDPSs), a class of compounds derived from this compound, have raised concerns due to their persistence and potential toxicity.

    • Bioaccumulation Studies : PCDPSs have been shown to accumulate in aquatic organisms, leading to adverse effects on health and development . This highlights the need for ongoing research into their environmental impact.

    Chemical Synthesis

    In organic chemistry, this compound is employed as a reagent or catalyst in various reactions:

    • Oxidation Reactions : It can be oxidized to form diphenyl sulfoxide, which is useful in synthesizing other chemical compounds .
    • Metal Extraction : this compound is also utilized in extracting metals from ores due to its ability to form stable complexes with metal ions .

    Industrial Applications

    This compound finds use in several industrial processes:

    • Catalysis : It acts as a catalyst in certain chemical reactions, improving reaction rates and yields.
    • Solvents : Due to its solubility properties, it serves as a solvent for various organic reactions .

    Mechanism of Action

    • Detailed mechanisms remain elusive due to limited research. Further studies are needed to understand its molecular targets and pathways.
  • Comparison with Similar Compounds

    • Diphenylsulfone’s uniqueness lies in its structure and properties.
    • Similar compounds include diphenyl sulfide (C12H10S) and other sulfones.

    Biological Activity

    Diphenyl sulfide (DPS), a compound with the molecular formula C12_{12}H10_{10}S, is an organosulfur compound that has garnered attention for its diverse biological activities and applications. This article explores its biological activity, including toxicity, environmental impact, and potential therapeutic uses, supported by relevant case studies and research findings.

    Chemical Structure and Properties

    This compound consists of two phenyl groups attached to a sulfur atom. Its structure allows for various chemical reactions, making it significant in both industrial and biological contexts.

    Toxicological Profile

    Toxicity Studies
    this compound has been identified as a severe skin irritant and has shown adverse effects in animal studies. Notably, a 13-week oral study in rats indicated changes in liver and bladder weights, along with effects on food intake, highlighting its potential toxicity .

    Environmental Impact
    Research on polychlorinated diphenyl sulfides (PCDPSs), which are derivatives of this compound, indicates that these compounds are persistent in the environment and can bioaccumulate in living organisms. They have been linked to various health issues, including acute liver injury and reproductive disorders in vertebrates . The oxidative stress induced by PCDPSs is associated with activation of aryl hydrocarbon receptors, raising concerns about their impact on ecosystem health .

    Biological Activity

    Antioxidant Properties
    this compound exhibits antioxidant activity, which is significant in mitigating oxidative stress-related diseases. Studies have indicated that it can act as a primary antioxidant, potentially preventing cellular damage from free radicals .

    Corrosion Inhibition
    Recent studies have explored the use of this compound derivatives as corrosion inhibitors. For instance, diaryl sulfide derivatives have shown promise in inhibiting iron corrosion through favorable adsorption processes on metallic surfaces. Computational studies using density functional theory (DFT) have demonstrated that these compounds can outperform traditional inhibitors like dapsone .

    Case Studies

    • Corrosion Inhibition Study
      • Objective: To evaluate the efficacy of this compound derivatives as corrosion inhibitors.
      • Methodology: The study employed DFT calculations to assess the electronic properties and adsorption energies of various diaryl sulfides.
      • Findings: Five derivatives exhibited higher inhibition efficiency compared to dapsone, particularly those with lower dipole moments. The results suggest that structural modifications can enhance the performance of this compound derivatives as corrosion inhibitors .
    • Toxicological Assessment
      • Objective: To determine the toxic effects of this compound on mammalian systems.
      • Methodology: A 13-week oral toxicity study was conducted on rats.
      • Findings: Significant alterations in liver and bladder weights were observed, alongside reduced food intake. These findings underscore the need for cautious handling and regulation of this compound in industrial applications .

    Research Findings Summary

    Study Focus Area Key Findings
    Corrosion InhibitionThis compound derivatives show improved inhibition efficiency compared to dapsone.
    Environmental ToxicityPCDPSs linked to acute liver injury and reproductive disorders; persistent in the environment.
    ToxicologySignificant liver and bladder weight changes observed in rat studies; potential severe skin irritant.

    Q & A

    Basic Research Questions

    Q. What are the standard protocols for synthesizing and characterizing diphenyl sulfide in laboratory settings?

    • Methodological Answer : this compound is commonly synthesized via Friedel-Crafts thioetherification, where thiols react with aryl halides in the presence of Lewis acid catalysts (e.g., AlCl₃). Characterization involves:

    • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via ¹H and ¹³C NMR peaks (e.g., aromatic protons at δ 7.2–7.5 ppm).
    • Gas Chromatography-Mass Spectrometry (GC-MS) : Verify purity and molecular ion peak (m/z 186 for C₁₂H₁₀S).
    • Refractive Index/Density : Cross-check with literature values (n²⁰/D = 1.6327; density = 1.113 g/mL at 20°C) .
    • Safety Compliance : Include flammability data (flash point = 113°C) and WGK 3 classification for environmental toxicity .

    Q. What safety considerations are critical when handling this compound in laboratory experiments?

    • Methodological Answer :

    • Storage : Keep in tightly closed containers in well-ventilated areas away from oxidizers .
    • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation (H315 hazard code) .
    • Emergency Measures : For eye exposure, rinse with water for ≥15 minutes; for inhalation, move to fresh air and seek medical attention .

    Q. How do the dielectric properties of this compound compare to other sulfur-containing model compounds?

    • Methodological Answer : Dielectric constant (ε') decreases with increasing frequency. This compound (ε' = 0.34) exhibits lower ε' than its oxidized forms (diphenyl sulfoxide: ε' = 0.61; diphenyl sulfone: ε' = 1.24). This trend is attributed to increased polarity upon oxidation. Comparative studies should use impedance spectroscopy across 10³–10⁶ Hz frequencies .

    Advanced Research Questions

    Q. How do vanadium-doped titanium dioxide catalysts influence the selective oxidation of this compound to sulfones?

    • Methodological Answer :

    • Catalyst Preparation : Use incipient wetness impregnation to load vanadium (0.02–0.18 mass%) onto TiO₂. Calcination at 400–600°C stabilizes anatase-rutile phase mixtures .
    • Characterization : Employ UV-Vis DRS to confirm vanadium oxide species and cyclic voltammetry to assess redox activity.
    • Performance : Lower vanadium content (0.02 mass%) maximizes diphenyl sulfone yield (∼85% conversion) due to optimal dispersion and reduced pore blockage .

    Q. What methodological approaches are used to resolve contradictions in this compound oxidation pathways reported across studies?

    • Methodological Answer :

    • Radical Scavenger Experiments : Add tert-butyl alcohol (t-BuOH) to quench hydroxyl radicals (HO•). A drop in conversion (e.g., from 70% to 30%) confirms HO•’s role in sulfide→sulfoxide pathways .
    • Comparative Kinetic Studies : Use in situ FTIR to track intermediate sulfoxide (Ph₂SO) and sulfone (Ph₂SO₂) formation rates under varying O₂ pressures.
    • Peer Review : Engage experts to evaluate potential confounding variables (e.g., light intensity in photocatalysis) .

    Q. How can QSPR models predict thermodynamic properties of polychlorinated this compound derivatives?

    • Methodological Answer :

    • Descriptor Selection : Use molecular connectivity indices and electronegativity distance vectors to encode structural features (e.g., chlorine substitution patterns) .
    • Model Validation : Apply leave-one-out cross-validation; achieve mean deviations <1% for entropy (S⁰) and enthalpy (H⁰).
    • Applications : Predict properties like heat capacity (C₀ᵥ) for environmental risk assessments of chlorinated derivatives .

    Q. What factors determine the selectivity of this compound oxidation to sulfoxides versus sulfones in photocatalytic systems?

    • Methodological Answer :

    • Light Wavelength : UV (>320 nm) excites TiO₂, generating electron-hole pairs. Shorter wavelengths favor sulfone production via prolonged O₂•⁻ activity .
    • Catalyst Morphology : Mesoporous TiO₂ enhances sulfoxide selectivity (∼80%) by limiting over-oxidation through controlled reactant diffusion .

    Q. How does calcination temperature impact the phase composition and catalytic activity of TiO₂-based catalysts in this compound oxidation?

    • Methodological Answer :

    • In Situ HT-XRD : Monitor anatase-to-rutile transition at 500–700°C. Higher calcination temperatures reduce surface area but stabilize reactive {001} facets .
    • Activity Correlation : Catalysts calcined at 550°C achieve 92% sulfide conversion due to optimal phase mixing (anatase:rutile = 70:30) and vanadium dispersion .

    Properties

    IUPAC Name

    phenylsulfanylbenzene
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C12H10S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-10H
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    LTYMSROWYAPPGB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)SC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C12H10S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Related CAS

    59371-97-0
    Record name Benzene, 1,1′-thiobis-, homopolymer
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    URL https://commonchemistry.cas.org/detail?cas_rn=59371-97-0
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    DSSTOX Substance ID

    DTXSID8044383
    Record name Diphenyl sulfide
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    Molecular Weight

    186.27 g/mol
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    Description Data deposited in or computed by PubChem

    Physical Description

    Colorless nearly odorless liquid; [Merck Index] Unpleasant odor; [Alfa Aesar MSDS]
    Record name Phenyl sulfide
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    CAS No.

    139-66-2
    Record name Diphenyl sulfide
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    Record name Phenyl sulfide
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    Record name Diphenyl sulphide
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    Record name DIPHENYL SULFIDE
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    Synthesis routes and methods I

    Procedure details

    2.2 g of thiophenol and 2.8 g of potassium carbonate were added to 50 ml of N,N-dimethylformamide, and with stirring at about 20° C., 13.0 g of polyprenylbromide of general formula (II) in which n is 15 and A2 is Br was added dropwise. After the addition, the mixture was stirred overnight at room temperature. The reaction mixture ws poured into about 100 ml of water and extracted with hexane. The hexane layer was washed with a 10% aqueous solution of sodium hydroxide and water, and then dried over anhydrous magnesium sulfate. The hexane was distilled off to give a yellow liquid. The yellow liquid was purified by silica gel column chromatography using methylene chloride as an eluent to give 8.6 g of a slghtly yellow liquid. The NMR analysis of this liquid showed that a signal (doublet, δ=3.91) assigned to --CH2Br of the starting polyprenyl bromide disappeared, and a signal (doublet, δ=3.47) assigned to --CH2S-- and a signal (multiplet, δ= 7.05-7.32) assigned to --SC6H5 newley appeared. The FD-MASS analysis gave m/e=1334.
    Quantity
    2.2 g
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    reactant
    Reaction Step One
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    2.8 g
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    50 mL
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    [Compound]
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    ( II )
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    0 (± 1) mol
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    Synthesis routes and methods II

    Procedure details

    A mixture of bis(dineophyl-orthotrifluoromethylphenyltin)oxide (6.0 g, 5.6 mmol) prepared in Example 6, thiophenol (1.2 g, 11.2 mmol) and toluene (40 g) was treated with the procedure described in Example 7. The product was recrystallized from n-hexane to obtain 5.2 g of dineophylorthotrifluoromethylphenyltin phenylsulfide as a white solid.
    [Compound]
    Name
    bis(dineophyl-orthotrifluoromethylphenyltin)oxide
    Quantity
    6 g
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    Reaction Step One
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    1.2 g
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    40 g
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    Synthesis routes and methods III

    Procedure details

    2.2 g of thiophenol and 2.8 g of potassium carbonate were added to 50 ml of dimethylformamide and, with stirring at about 20° C., 13.0 g of polyprenyl bromide of general formula (II) in which n=15 and A=Br were added dropwise. After the addition, the mixture was stirred overnight at room temperature. The reaction mixture was poured into about 100 ml of water and extracted with hexane. The hexane layer was washed with a 10% aqueous solution of sodium hydroxide and water, and then dried over anhydrous magnesium sulfate. The hexane was distilled off to give a yellow liquid. The yellow liquid was purified by silica gel column chromatography using methylene chloride as the eluent to give 8.6 g of a slightly yellow liquid. NMR analysis of this liquid showed that a signal (doublet, δ=3.91) assignable to --CH2Br of the starting polyprenyl bromide had disappeared and a signal (doublet, δ=3.47) assignable to --CH2S-- and a signal (multiplet, δ=7.05- 7.32) assignable to --SC6H5 had newly appeared. FD-MASS analysis gave m/e=1334.
    Quantity
    2.2 g
    Type
    reactant
    Reaction Step One
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    2.8 g
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    50 mL
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    13 g
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    Synthesis routes and methods IV

    Procedure details

    A soltuion of 3 g(19.4 mmol) of 5-chlorovaleryl chloride in 15 ml of anhydrous THF was added dropwise with vigorous stirring over 15 min. under nitrogen, to a solution of ethylmagnesium bromide (15 mL of 3M in ether) in 15 mL of anhydrous THF at -5° C. The reaction was allowed to warm up to room temperature and stirred for 2 hours. After cooling the mixture to 0° C. it was quenched with diluted hydrochloric acid. The mixture was extracted with ether, washed with water, dried over anh. MgSO4, filtered and evaporated. The residue was flash chromatographed through silicagel in CH2Cl2 to give 2.7 g (84%) of the chloroalcohol as a colorless liquid (5-hydroxy-5-ethyl-heptyl chloride). To a stirred solution of 1.32 g (10 mmol) of thiophenol and 1.32 g (11.3 mmol) of potassium tret.-butoxide was added 1.5 g (10 mmol) of the heptyl chloride as prepared above in 5 ml of anhydrous dimethyl formamide. The reaction mixture was stirred at room temperature overnight and extracted with dichloromethane. The organic layer was washed with 10% sodium carbonate solution and water and dried (MgSO4). Solvents were removed in vacuo and the crude oil was purified by silica gel chromatography with hexane-ethyl acetate to give the corresponding phenyl-sulfide (1.9 g) as a colorless oil. This sulfide was then dissolved in 30 mL of dry dichloromethane and 3.0 g (80-85%) of 3-chloroperbenzoic acid was added in portions with stirring and occasional cooling. The reaction mixture was stirred for 2 hrs, and quenched with 10% sodium bicarbonate. The combined organic extracts were washed with aqueous sodium sulfite and brine and dried (MgSO4). The solvents was removed in vacuo and the crude oil was purified by silica gel flash chromatography using hexane-ethyl acetate to afford the pure sulfone (1.4 g) as a colorless liquid. Calcd for C15H24O3S C, 63.34; H, 8.51; S, 11.27; Found: C,63.36; H, 8.61; S, 11.23. 1.0 g N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane was added to 560 mg of the above hydroxysulfone in 1 mL of anhydrous pyridine and the mixture stirred under nitrogen at 60° C. for 3 h. After evaporation of the pyridine under reduced pressure the crude product was flash chromatographed on a silica gel column with hexane followed by 9:1 hexane-ethyl acetate to give the pure hydroxy-protected sulfone (0.62 g). Calcd for C18H32O3SSI C, 60.62; H, 9.05; S 8.99 Found C, 60.73, H, 9.22; S, 8.88%, 1H NMR (CDCl3) δ 0.058 (9H,s,Si--(CH3)3) 3.07-3.12 (2H,m, 7-H) 7.57 (2H, t, J=6.8 Hz, Ar H metal) 7.65 (1 H,t, J=6.8 Hz, Ar H para) 7.92 (2H,d J=6.8 Hz,Ar H, Ortho).
    Quantity
    1.32 g
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    reactant
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    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Diphenyl sulfide
    Reactant of Route 2
    Diphenyl sulfide
    Reactant of Route 3
    Diphenyl sulfide
    Reactant of Route 4
    Reactant of Route 4
    Diphenyl sulfide
    Reactant of Route 5
    Reactant of Route 5
    Diphenyl sulfide
    Reactant of Route 6
    Reactant of Route 6
    Diphenyl sulfide

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